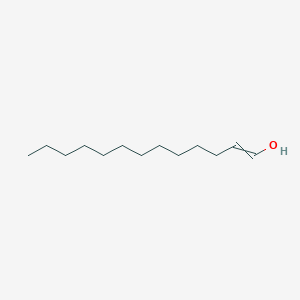
Tridec-1-EN-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tridec-1-EN-1-OL, also known as 1-Tridecen-1-ol, is an organic compound with the molecular formula C13H26O. It is a long-chain unsaturated alcohol, characterized by the presence of a double bond between the first and second carbon atoms in the chain. This compound is often used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tridec-1-EN-1-OL can be synthesized through several methods. One common approach involves the hydroformylation of 1-dodecene, followed by hydrogenation. The hydroformylation process introduces a formyl group to the terminal carbon of the alkene, which is then reduced to an alcohol group through hydrogenation .
Industrial Production Methods
In industrial settings, this compound is typically produced via the oxo process, which involves the reaction of olefins with carbon monoxide and hydrogen in the presence of a catalyst. This method is favored for its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Tridec-1-EN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tridecanoic acid.
Reduction: It can be reduced to tridecane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Tridecanoic acid.
Reduction: Tridecane.
Substitution: Various halogenated derivatives, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Tridec-1-EN-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of surfactants, lubricants, and plasticizers.
Wirkmechanismus
The mechanism of action of Tridec-1-EN-1-OL involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, altering their permeability and affecting cellular processes. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through its hydrophobic interactions with lipid bilayers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Tridecene: An unsaturated hydrocarbon with a similar carbon chain length but lacking the hydroxyl group.
Tridecane: A saturated hydrocarbon with the same carbon chain length but no double bond or hydroxyl group.
Tridecanoic acid: A carboxylic acid derivative of Tridec-1-EN-1-OL.
Uniqueness
This compound is unique due to its combination of a long carbon chain, a double bond, and a hydroxyl group. This combination imparts distinct chemical properties, making it versatile for various applications in synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
125301-13-5 |
|---|---|
Molekularformel |
C13H26O |
Molekulargewicht |
198.34 g/mol |
IUPAC-Name |
tridec-1-en-1-ol |
InChI |
InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h12-14H,2-11H2,1H3 |
InChI-Schlüssel |
ZPBPWARLHOEQHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC=CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



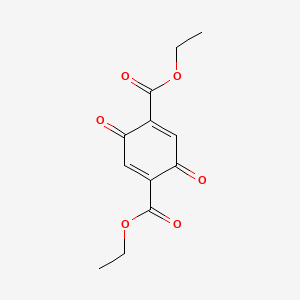
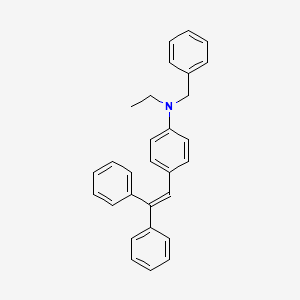


![S-[(2-Ethenylphenyl)methyl] ethanethioate](/img/structure/B14291640.png)

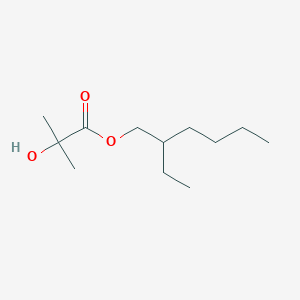
![Acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]-, methyl ester](/img/structure/B14291668.png)
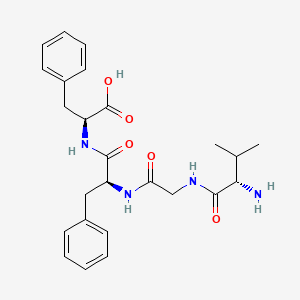
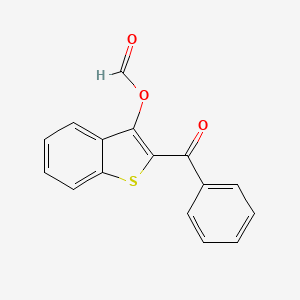
![1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol](/img/structure/B14291677.png)
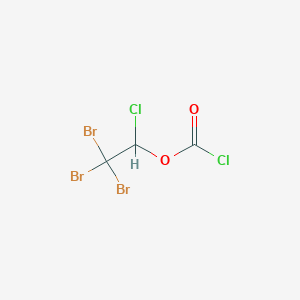
![{[(4-Chlorophenyl)sulfanyl]methyl}(trimethyl)silane](/img/structure/B14291688.png)
